guanidine, compound with nitrosopropanedinitrile (1:1)

Vue d'ensemble

Description

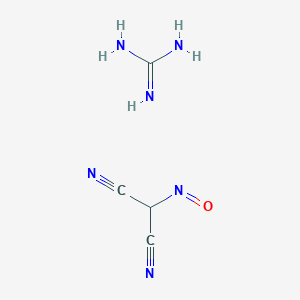

Guanidine, compound with nitrosopropanedinitrile (1:1) is a chemical compound with the molecular formula C4H6N6O. This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications. Guanidine itself is a strong organic base, and when combined with nitrosopropanedinitrile, it forms a compound with distinct characteristics.

Méthodes De Préparation

The synthesis of guanidine, compound with nitrosopropanedinitrile (1:1) involves several steps. One common method is the reaction of guanidine with nitrosopropanedinitrile under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a specific temperature to ensure the formation of the desired compound. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity.

Analyse Des Réactions Chimiques

Guanidine, compound with nitrosopropanedinitrile (1:1) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can lead to the formation of amines.

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a catalyst in various reactions. In biology, it has been studied for its potential as an antimicrobial agent and its interactions with biological molecules. In medicine, guanidine derivatives are explored for their therapeutic potential, including their use as kinase inhibitors and DNA minor groove binders. Industrial applications include its use in the production of polymers and other advanced materials.

Mécanisme D'action

The mechanism of action of guanidine, compound with nitrosopropanedinitrile (1:1) involves its interaction with molecular targets such as enzymes and receptors. Guanidine enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This compound can also bind to phosphatidylglycerol and cardiolipin, leading to membrane damage and accumulation of intracellular ATP .

Comparaison Avec Des Composés Similaires

Guanidine, compound with nitrosopropanedinitrile (1:1) can be compared to other guanidine derivatives such as aminomethanamidine and imidourea. These compounds share similar structural features but differ in their chemical reactivity and applications. For example, aminomethanamidine is used in protein denaturation studies, while imidourea is explored for its potential as a therapeutic agent . The unique combination of guanidine with nitrosopropanedinitrile provides distinct properties that make it valuable in specific research and industrial contexts.

Activité Biologique

Guanidine, compound with nitrosopropanedinitrile (1:1) is a chemical entity that has garnered attention for its potential biological activities. This compound, characterized by the molecular formula , combines guanidine with nitrosopropanedinitrile, suggesting a unique interaction profile that may influence its biological effects.

- Molecular Formula :

- IUPAC Name : Guanidine; 2-nitrosopropanedinitrile

- CAS Number : 1069-57-4

- Purity : 95%

The structural combination of guanidine and nitrosopropanedinitrile suggests potential reactivity and interaction with biological macromolecules, which may lead to various pharmacological effects.

Biological Activity Overview

Guanidine derivatives have been widely studied for their biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The specific compound of interest, guanidine with nitrosopropanedinitrile, may exhibit similar or enhanced activities due to its unique structure.

Antimicrobial Activity

Research indicates that guanidine compounds can possess significant antimicrobial properties. For instance, a study evaluated various guanidine-core small molecules against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results highlighted that certain guanidine derivatives showed promising antibacterial activity with low minimum inhibitory concentrations (MIC) against Gram-positive bacteria but less efficacy against Gram-negative strains .

Table 1: Antimicrobial Activity of Guanidine Compounds

| Compound | Target Bacteria | MIC (mg/L) | MBC (mg/L) |

|---|---|---|---|

| Guanidine Derivative 1 | Staphylococcus aureus | 32 | 64 |

| Guanidine Derivative 2 | Escherichia coli | >256 | >256 |

| Guanidine Derivative 3 | Pseudomonas aeruginosa | >256 | >256 |

Anticancer Potential

Guanidine derivatives have also been implicated in anticancer activity. Studies suggest that these compounds can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. For example, novel guanidino sugars have been evaluated for their ability to mimic nucleosides and exhibit cytotoxicity against cancer cell lines .

The biological activity of guanidine compounds often involves interactions with specific enzymes or receptors. For instance, guanidine enhances the release of acetylcholine at neuromuscular junctions by inhibiting acetylcholinesterase activity, which can be beneficial in treating conditions like Eaton-Lambert syndrome . Additionally, some studies indicate that guanidine compounds may act as enzyme inhibitors or modulators in various metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Efficacy : A recent study demonstrated that a series of guanidine-core compounds exhibited varying degrees of antimicrobial effectiveness against clinical isolates of both Gram-positive and Gram-negative bacteria. The findings underscored the need for further exploration into the structure-activity relationship (SAR) of these compounds to enhance their therapeutic potential .

- Anticancer Activity : Another investigation focused on a new class of guanidino derivatives which showed significant cytotoxic effects on human cancer cell lines. The study reported that these compounds could induce apoptosis through mitochondrial pathways, suggesting a mechanism worth further exploration in drug development .

Safety and Toxicity Considerations

While guanidine has therapeutic applications, it is essential to consider its toxicity profile. Studies indicate that guanidine can be irritating to skin and mucous membranes and may pose risks if ingested or inhaled in industrial settings . Understanding the safety profile is crucial for developing therapeutic agents based on this compound.

Propriétés

IUPAC Name |

guanidine;2-nitrosopropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HN3O.CH5N3/c4-1-3(2-5)6-7;2-1(3)4/h3H;(H5,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCFHMQAUYHRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C#N)N=O.C(=N)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60147809 | |

| Record name | Guanidine, compound with nitrosopropanedinitrile (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1069-57-4 | |

| Record name | Guanidine, compd. with 2-nitrosopropanedinitrile (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1069-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, compound with nitrosopropanedinitrile (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, compound with nitrosopropanedinitrile (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60147809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine, compound with nitrosopropanedinitrile (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.